molecular formula C16H18ClN5O B12264429 5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B12264429
M. Wt: 331.80 g/mol
InChI Key: VOVOEHMUIAHMKK-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring attached to a pyridine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions

    Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyridine-2-carbonyl Group: This can be achieved through acylation reactions using reagents like pyridine-2-carbonyl chloride.

    Formation of Pyrimidine Ring: This step may involve the condensation of appropriate amines with formamidine derivatives.

    Introduction of Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine: Lacks the chloro substituent.

    5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

The presence of the chloro substituent and the specific arrangement of the pyrimidine and piperidine rings confer unique chemical and biological properties to 5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine. These features may enhance its binding affinity to certain targets and improve its stability under various conditions.

Properties

Molecular Formula

C16H18ClN5O

Molecular Weight

331.80 g/mol

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C16H18ClN5O/c1-21(16-19-10-12(17)11-20-16)13-5-8-22(9-6-13)15(23)14-4-2-3-7-18-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3

InChI Key

VOVOEHMUIAHMKK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=N2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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